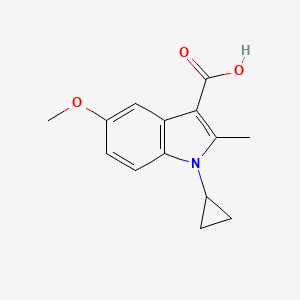

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

CAS No.: 300541-60-0

Cat. No.: VC5939289

Molecular Formula: C14H15NO3

Molecular Weight: 245.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300541-60-0 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.278 |

| IUPAC Name | 1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17) |

| Standard InChI Key | RJZHKBSIYHHOMB-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Substituent Analysis

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid belongs to the indole-3-carboxylic acid family, a class of heterocyclic compounds renowned for their bioactivity. The indole nucleus consists of a fused benzene and pyrrole ring, with substitutions at positions 1, 2, 3, and 5 conferring distinct electronic and steric properties . Key structural features include:

-

Cyclopropyl group at N1: This strained three-membered ring introduces conformational rigidity, potentially enhancing receptor binding selectivity .

-

Methoxy group at C5: The electron-donating methoxy substituent influences aromatic electrophilic substitution patterns and may modulate solubility .

-

Methyl group at C2: Steric hindrance at this position could impact intermolecular interactions in biological systems.

-

Carboxylic acid at C3: This acidic moiety facilitates salt formation, improving solubility, and serves as a hydrogen bond donor/acceptor .

Molecular Descriptors and Spectroscopic Data

The compound’s molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol . Critical spectroscopic and computational descriptors include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O | |

| InChIKey | RJZHKBSIYHHOMB-UHFFFAOYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 155.9 | |

| Topological Polar Surface Area | 61.7 Ų |

The collision cross-section (CCS) values, predicted via ion mobility spectrometry, indicate a compact molecular geometry suitable for membrane permeability . The Topological Polar Surface Area (TPSA) of 61.7 Ų suggests moderate solubility in polar solvents, consistent with carboxylic acid functionality.

Synthesis and Analytical Characterization

Analytical Data

High-Resolution Mass Spectrometry (HRMS) for the [M+H]+ ion gives an exact mass of 246.11248 Da, aligning with theoretical calculations . Predicted CCS values vary by adduct:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 246.11248 | 155.9 |

| [M+Na]+ | 268.09442 | 170.4 |

| [M-H]- | 244.09792 | 165.0 |

These metrics aid in metabolite identification during pharmacokinetic studies .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental solubility data remain unavailable, but computational predictions suggest:

-

logP (Octanol/Water): ~2.1 (moderate lipophilicity, favoring cellular uptake).

-

Aqueous Solubility: Estimated 0.1–1 mg/mL at pH 7.4, driven by ionization of the carboxylic acid.

Stability and Degradation

The cyclopropyl ring’s strain may render the compound susceptible to ring-opening under strong acidic or basic conditions. Accelerated stability studies (40°C/75% RH) would be required to assess degradation pathways.

Future Directions and Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency against viral or metabolic targets.

-

Formulation Development: Exploring salt forms (e.g., sodium, lysine) to enhance aqueous solubility.

-

In Vivo Efficacy Models: Testing in rodent models of dyslipidemia or viral infection to validate preclinical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume